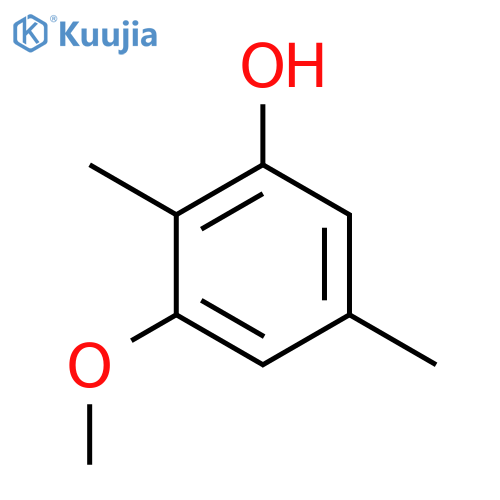Cas no 56526-87-5 (Phenol, 3-methoxy-2,5-dimethyl-)

56526-87-5 structure
商品名:Phenol, 3-methoxy-2,5-dimethyl-
Phenol, 3-methoxy-2,5-dimethyl- 化学的及び物理的性質
名前と識別子
-
- Phenol, 3-methoxy-2,5-dimethyl-
- 3-methoxy-2,5-dimethylphenol
- 2,5-dimethyl-3-methoxyphenol
- EN300-363212
- DTXSID40732979
- SCHEMBL10053940
- 56526-87-5
-
- インチ: InChI=1S/C9H12O2/c1-6-4-8(10)7(2)9(5-6)11-3/h4-5,10H,1-3H3
- InChIKey: BKTWCYQXHSDAKV-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(C)=CC(O)=C1C
計算された属性
- せいみつぶんしりょう: 152.08376
- どういたいしつりょう: 152.083729621g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.46
Phenol, 3-methoxy-2,5-dimethyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-363212-1.0g |
3-methoxy-2,5-dimethylphenol |
56526-87-5 | 1g |
$0.0 | 2023-06-07 | ||
| Alichem | A010009656-500mg |
2,5-Dimethyl-3-hydroxyanisole |
56526-87-5 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A010009656-1g |
2,5-Dimethyl-3-hydroxyanisole |
56526-87-5 | 97% | 1g |
$1549.60 | 2023-09-01 | |
| Enamine | EN300-363212-2.5g |
3-methoxy-2,5-dimethylphenol |
56526-87-5 | 2.5g |
$2071.0 | 2023-03-07 | ||
| Enamine | EN300-363212-5.0g |
3-methoxy-2,5-dimethylphenol |
56526-87-5 | 5.0g |
$3065.0 | 2023-03-07 | ||
| Enamine | EN300-363212-0.25g |
3-methoxy-2,5-dimethylphenol |
56526-87-5 | 0.25g |
$972.0 | 2023-03-07 | ||
| Enamine | EN300-363212-0.5g |
3-methoxy-2,5-dimethylphenol |
56526-87-5 | 0.5g |
$1014.0 | 2023-03-07 | ||
| Enamine | EN300-363212-10.0g |
3-methoxy-2,5-dimethylphenol |
56526-87-5 | 10.0g |
$4545.0 | 2023-03-07 | ||
| Alichem | A010009656-250mg |
2,5-Dimethyl-3-hydroxyanisole |
56526-87-5 | 97% | 250mg |
$484.80 | 2023-09-01 | |
| Enamine | EN300-363212-0.05g |
3-methoxy-2,5-dimethylphenol |
56526-87-5 | 0.05g |
$888.0 | 2023-03-07 |
Phenol, 3-methoxy-2,5-dimethyl- 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
56526-87-5 (Phenol, 3-methoxy-2,5-dimethyl-) 関連製品
- 14786-82-4(4-Methoxy-3-methylphenol)
- 35896-58-3(1,2,3,4-Tetramethoxy-5-methylbenzene)
- 6738-23-4(1-methoxy-2,4-dimethylbenzene)
- 2944-49-2(2,3-Dimethylanisole)
- 24599-58-4(1,4-Dimethoxy-2-methylbenzene)
- 20469-61-8(1-Methoxy-2,3,5-trimethylbenzene)
- 578-58-5(2-Methylanisole)
- 1706-11-2(2-methoxy-1,4-dimethylbenzene)
- 196604-20-3(1,3-Dimethyl-5-(2-methylphenoxy)benzene)
- 5673-07-4(2,6-Dimethoxytoluene)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
